![molecular formula C15H22O5S B14303556 Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate CAS No. 112052-43-4](/img/structure/B14303556.png)
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate is an organic compound with the molecular formula C15H22O5S It is a derivative of heptanoic acid, where the hydroxyl group is esterified with a methyl group and the heptanoate chain is substituted with a 4-methylbenzene-1-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate typically involves the following steps:
Esterification: Heptanoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl heptanoate.
Sulfonylation: The methyl heptanoate is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs at room temperature and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield heptanoic acid and methanol.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted heptanoates depending on the nucleophile used.
Hydrolysis: Heptanoic acid and methanol.
Oxidation: 4-methylbenzoic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The ester bond can be hydrolyzed in biological environments, releasing the active heptanoic acid derivative.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-[(4-chlorobenzene-1-sulfonyl)oxy]heptanoate
- Methyl 7-[(4-nitrobenzene-1-sulfonyl)oxy]heptanoate
- Methyl 7-[(4-methoxybenzene-1-sulfonyl)oxy]heptanoate
Uniqueness
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate is unique due to the presence of the 4-methylbenzene-1-sulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzene ring, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
112052-43-4 |
|---|---|
Fórmula molecular |
C15H22O5S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
methyl 7-(4-methylphenyl)sulfonyloxyheptanoate |
InChI |
InChI=1S/C15H22O5S/c1-13-8-10-14(11-9-13)21(17,18)20-12-6-4-3-5-7-15(16)19-2/h8-11H,3-7,12H2,1-2H3 |
Clave InChI |
XOVDCBFXCPGTEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




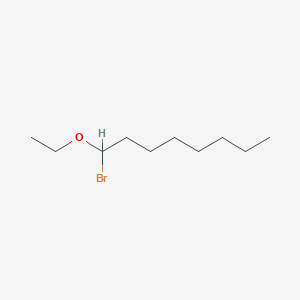

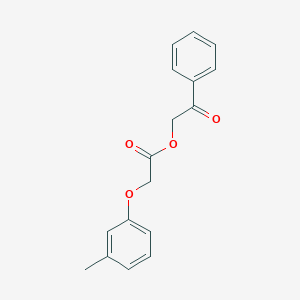

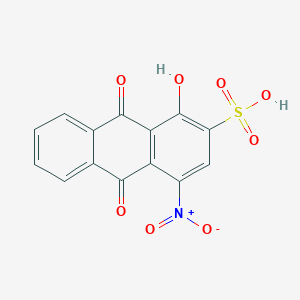

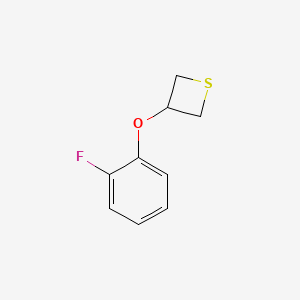
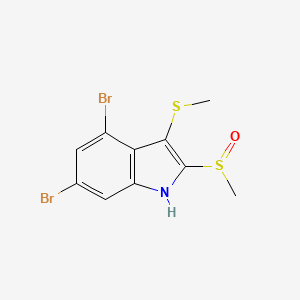
![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
